ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Brand Name: Vulcanchem
CAS No.: 2034155-00-3
VCID: VC2729176
InChI: InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br
Molecular Formula: C12H15BrN2O2S
Molecular Weight: 331.23 g/mol

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

CAS No.: 2034155-00-3

Cat. No.: VC2729176

Molecular Formula: C12H15BrN2O2S

Molecular Weight: 331.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 2034155-00-3

Specification

CAS No. 2034155-00-3
Molecular Formula C12H15BrN2O2S
Molecular Weight 331.23 g/mol
IUPAC Name ethyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Standard InChI Key JILLTQZUXKQXDG-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br
Canonical SMILES CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br

Introduction

Synthesis Methods and Procedures

The synthesis of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide employs specific methodologies that capitalize on the reactivity of its precursor components. The general synthesis pathway involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring system with the desired substituents.

Reaction Conditions and Yields

Based on synthesis procedures for similar compounds, reaction conditions typically involve:

ParameterTypical Range
Temperature20-80°C
Reaction Duration1-14 hours
Solvent SystemsDMF, Dioxane/Water mixtures, Dichloromethane
Catalysts/ReagentsEDCI, HOBT, Triethylamine
Typical Yields40-80%

Table 2: General Reaction Conditions for Benzothiazole Derivative Synthesis

The purification of the final product often involves filtration, washing with appropriate solvents, and recrystallization techniques to achieve the desired purity, typically 95% or higher for research applications .

Biological Activities and Applications

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, like many benzothiazole derivatives, demonstrates notable biological activities that make it valuable for pharmaceutical research and potential therapeutic applications.

Antimicrobial and Antifungal Properties

Compounds with similar structural features have exhibited antimicrobial and antifungal properties. The benzothiazole ring system, particularly when containing an imine functional group, often contributes to activity against various pathogenic organisms. The thiazole ring is associated with inhibition of certain enzymes and interference with cellular processes in microorganisms, although the specific mechanisms for this particular compound require further elucidation.

Application AreaPotential Mechanism
Antimicrobial AgentsDisruption of cell wall synthesis, Enzyme inhibition
Anticancer AgentsInterference with cell proliferation pathways
Anti-inflammatory AgentsModulation of inflammatory mediators
Central Nervous System AgentsInteraction with specific receptors

Table 3: Potential Therapeutic Applications Based on Structural Class Properties

Structure-Activity Relationships

Research on benzothiazole derivatives indicates that specific structural modifications can significantly impact biological activity. For example, variations in substituents on the benzothiazole ring, particularly at the 6-position (where this compound has a methyl group), can enhance or alter antimicrobial potency and spectrum of activity. The presence of the ethyl acetate moiety at the 3-position may contribute to the compound's ability to cross biological membranes and reach intended cellular targets.

Current Research Findings

Structure-Based Drug Design

Recent studies on benzothiazole derivatives have employed computational methods to predict biological activities and optimize molecular structures. These approaches have helped identify key pharmacophore features that contribute to specific therapeutic effects. While research on ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide specifically is limited in the public domain, studies on structurally related compounds provide valuable insights into its potential properties and applications.

Future Research Directions

Future research on this compound may focus on:

  • Elucidating specific mechanisms of action against various biological targets

  • Developing structure-activity relationships to guide optimization efforts

  • Exploring synergistic effects with established therapeutic agents

  • Investigating potential applications beyond antimicrobial activity, such as anticancer or anti-inflammatory properties

  • Addressing formulation challenges to enhance stability and bioavailability

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